![molecular formula C17H23NO4 B15171608 diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate CAS No. 921600-24-0](/img/structure/B15171608.png)
diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate is a synthetic organic compound. Azetidines are known for their biological activity and versatility in medicinal chemistry. The compound features a unique azetidine ring, and its ester groups can engage in various chemical reactions, making it valuable for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate typically starts with the azetidine ring formation. One common route involves a cyclization reaction of a suitable 1,2-diamine precursor with a diester derivative. Reaction conditions vary depending on the specific starting materials, but often include the use of strong bases or acids to facilitate ring closure.
Industrial Production Methods: Industrially, the production of this compound can involve scalable procedures that focus on maximizing yield and purity. This often means optimizing the reaction conditions, such as temperature control, solvent selection, and reaction time. Continuous-flow reactors are sometimes used for their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations, particularly at the phenylethyl group.
Reduction: Reductive reactions can target the azetidine ring or ester groups.
Substitution: Nucleophilic substitution reactions can modify the ester groups or the azetidine nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
Reduction: Lithium aluminum hydride (LiAlH₄) for ester reduction, or catalytic hydrogenation (H₂, Pd/C).
Substitution: Alkyl halides for alkylation, or acyl chlorides for acylation under basic or acidic conditions.
Major Products Formed: The major products depend on the specific reactions but can include hydrolyzed carboxylic acids from ester cleavage, alcohols from ester reduction, and various substituted azetidines.
Scientific Research Applications
Chemistry:
Used as a building block for more complex molecules.
Acts as a precursor for the synthesis of heterocyclic compounds.
Biology and Medicine:
Investigated for potential pharmaceutical applications due to its azetidine ring.
Studied in drug discovery for its potential bioactivity against various biological targets.
Industry:
Used in the synthesis of polymers and advanced materials.
Employed in fine chemical synthesis and agrochemical research.
Mechanism of Action
Mechanism: The compound exerts its effects through its interactions with molecular targets, often through covalent bonding or non-covalent interactions such as hydrogen bonding or van der Waals forces.
Molecular Targets and Pathways:
Targets enzymes or receptors in biological systems.
Modulates biochemical pathways by either inhibiting or activating specific enzymes.
Comparison with Similar Compounds
Diethyl azetidine-2,2-dicarboxylate: Similar structure but without the phenylethyl group.
1-Phenylethyl azetidine: Lacks the ester groups present in diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate.
Uniqueness: this compound stands out due to its specific functional groups that provide unique chemical reactivity and potential bioactivity compared to its analogs. These structural features make it a valuable compound for a range of applications in synthetic chemistry and medicinal research.
Properties
CAS No. |
921600-24-0 |
|---|---|
Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate |
InChI |
InChI=1S/C17H23NO4/c1-4-21-15(19)17(16(20)22-5-2)11-12-18(17)13(3)14-9-7-6-8-10-14/h6-10,13H,4-5,11-12H2,1-3H3/t13-/m0/s1 |
InChI Key |
IHPPWJXXAWRTGC-ZDUSSCGKSA-N |
Isomeric SMILES |
CCOC(=O)C1(CCN1[C@@H](C)C2=CC=CC=C2)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1(CCN1C(C)C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


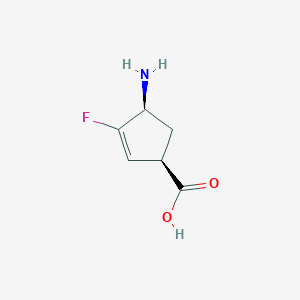
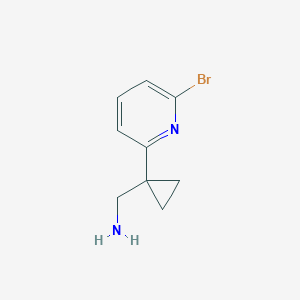
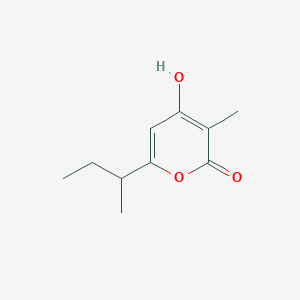
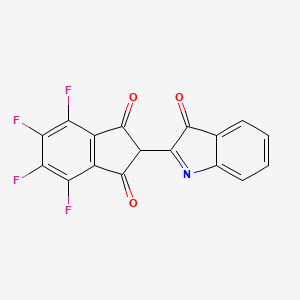

![3-Hexyl-3-[2-(prop-1-EN-2-YL)phenyl]cyclobutan-1-one](/img/structure/B15171541.png)
![3-Phenyl-5,6,7,8-tetrahydro-1H,9H-pyrazolo[1,2-a]indazole-1,9-dione](/img/structure/B15171549.png)
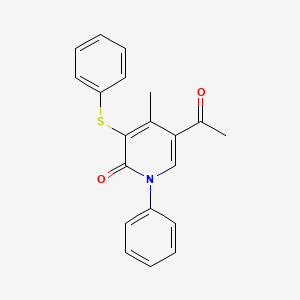
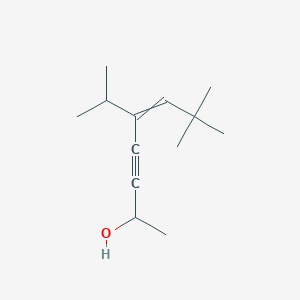
![4-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methoxy]aniline](/img/structure/B15171578.png)
![5-(3-chlorophenyl)-3-(2-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171581.png)
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-2,6-dioxo-, 1,1-dimethylethyl ester, (5S,8S)-](/img/structure/B15171603.png)
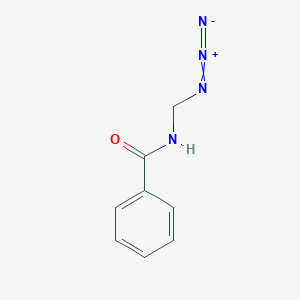
![4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3'-methoxy-5'-[(methylsulfonyl)oxy][1,1'-biphenyl]-3-yl]-3,6-dimethyl-](/img/structure/B15171630.png)
